molecular formula C27H27N3O3S2 B2469035 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683792-36-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2469035
CAS No.: 683792-36-1
M. Wt: 505.65
InChI Key: NISWOQNSLDLYCR-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.

The sulfonamide group is introduced by reacting the intermediate with cyclohexylmethylamine and a sulfonyl chloride under basic conditions. The final step involves the formation of the benzamide linkage, which can be accomplished through an amide coupling reaction using a coupling reagent such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfamoyl)benzamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfamoyl)benzamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propylsulfamoyl)benzamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide stands out due to the presence of the cyclohexyl group, which can confer unique steric and electronic properties. This can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWOQNSLDLYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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